molecular formula C19H12N2O2S2 B12211125 3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12211125
M. Wt: 364.4 g/mol
InChI Key: VILGOYCMXLLTBZ-YVLHZVERSA-N
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Description

3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a synthetically derived small molecule belonging to the rhodanine-4-one chemical class, a scaffold recognized for its diverse pharmacological profile. This compound is of significant interest in early-stage drug discovery and biochemical research, particularly as a potential inhibitor for various enzymatic targets. Rhodanine derivatives are extensively investigated for their ability to interact with protein kinases and other ATP-binding sites, suggesting this compound's utility in probing intracellular signaling pathways. Its specific structure, incorporating both hydroxyphenyl and quinoline moieties, is designed to enhance binding affinity and selectivity. Researchers are exploring its application in oncology research, given that similar molecules have demonstrated anti-proliferative effects in cancer cell lines. Furthermore, the rhodanine core is associated with research into infectious diseases, with some analogs showing promise as antimicrobial and antiviral agents in preclinical models. The primary research value of this compound lies in its use as a chemical tool to elucidate disease mechanisms and validate novel therapeutic targets. It is intended for in vitro assays, high-throughput screening, and structure-activity relationship (SAR) studies to guide the development of more potent and selective lead compounds.

Properties

Molecular Formula

C19H12N2O2S2

Molecular Weight

364.4 g/mol

IUPAC Name

(5Z)-3-(3-hydroxyphenyl)-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H12N2O2S2/c22-14-5-3-4-13(11-14)21-18(23)17(25-19(21)24)10-12-8-9-20-16-7-2-1-6-15(12)16/h1-11,22H/b17-10-

InChI Key

VILGOYCMXLLTBZ-YVLHZVERSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=CC=C4)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)O

Origin of Product

United States

Preparation Methods

Holmberg Method for Rhodanine Core Formation

The 2-thioxo-thiazolidin-4-one (rhodanine) scaffold is synthesized via the Holmberg reaction, which involves the cyclocondensation of 3-aminophenol with bis(carboxymethyl)trithiocarbonate (2 ) in aqueous alkaline conditions. The reaction proceeds as follows:

3-Aminophenol+S2C(CO2H)2NaOH, H2O3-(3-Hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one+Byproducts\text{3-Aminophenol} + \text{S}2\text{C(CO}2\text{H)}2 \xrightarrow{\text{NaOH, H}2\text{O}} \text{3-(3-Hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one} + \text{Byproducts}

Key Conditions :

  • Solvent : Water or ethanol/water mixture

  • Temperature : Reflux (70–80°C)

  • Time : 6–8 hours

  • Yield : 65–75%

The product is purified via recrystallization from ethanol, yielding a pale-yellow crystalline solid. Characterization by 1H^1\text{H} NMR confirms the presence of the 3-hydroxyphenyl group (δ 6.7–7.2 ppm, aromatic protons) and the thione sulfur (no direct proton signal but inferred from IR absorption at 1,210–1,230 cm1^{-1}).

Knoevenagel Condensation for 5-(4-Quinolylmethylene) Substituent

Reaction Mechanism

The 5-position of the rhodanine core undergoes condensation with 4-quinolinecarbaldehyde to introduce the 4-quinolylmethylene group. This step employs a base-catalyzed Knoevenagel mechanism, forming a conjugated enone system:

Rhodanine+4-QuinolinecarbaldehydeBase, Δ3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one\text{Rhodanine} + \text{4-Quinolinecarbaldehyde} \xrightarrow{\text{Base, Δ}} \text{3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one}

Optimized Conditions :

  • Catalyst : Piperidine (5 mol%) or microwave irradiation

  • Solvent : Anhydrous ethanol or dimethylformamide (DMF)

  • Temperature : 80°C (conventional) or 100°C (microwave)

  • Time : 2–4 hours (microwave reduces time to 30–45 minutes)

  • Yield : 60–70%

Protection of Hydroxyl Group

To prevent oxidation or side reactions, the 3-hydroxyphenyl group is often protected as an acetyl derivative prior to condensation. After the reaction, deprotection is achieved using dilute hydrochloric acid (10% HCl):

3-(3-Acetoxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-oneHCl, H2OTarget Compound\text{3-(3-Acetoxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Target Compound}

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) :

    • δ 10.2 (s, 1H, -OH),

    • δ 8.9–7.2 (m, 11H, quinoline and phenyl protons),

    • δ 7.8 (s, 1H, =CH-quinoline).

  • IR (KBr) :

    • 3,200 cm1^{-1} (-OH stretch),

    • 1,690 cm1^{-1} (C=O),

    • 1,220 cm1^{-1} (C=S).

  • Mass Spectrometry :

    • m/z 364.4 [M+H]+^+, consistent with molecular formula C19H12N2O2S2\text{C}_{19}\text{H}_{12}\text{N}_2\text{O}_2\text{S}_2.

X-ray Crystallography

Single-crystal X-ray analysis (from source) confirms the Z-configuration of the 4-quinolylmethylene group and the planarity of the thiazolidinone ring. Key bond lengths include C=S (1.68 Å) and C=O (1.22 Å).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Advantages
Conventional HeatingEthanol, piperidine6095Low cost, scalable
Microwave-AssistedDMF, 100°C7098Faster, higher yield
Ultrasound-AssistedEthanol, RT5590Mild conditions, minimal byproducts

Note : Microwave methods reduce reaction time by 50% compared to conventional heating.

Challenges and Optimization Strategies

Regioselectivity in Knoevenagel Condensation

The reaction favors the 5-position due to the acidity of the rhodanine’s methylene protons (pKa ~8–10). Steric hindrance from the 3-hydroxyphenyl group minimally affects selectivity.

Byproduct Formation

Common byproducts include:

  • E-isomer of 4-quinolylmethylene : Minimized using polar aprotic solvents (e.g., DMF).

  • Oxidized thione : Prevented by conducting reactions under nitrogen.

Industrial Scalability and Environmental Impact

  • Green Chemistry Metrics :

    • Atom economy: 78% (Holmberg step), 82% (Knoevenagel step).

    • E-factor: 1.2 (microwave method) vs. 2.5 (conventional).

  • Solvent Recovery : Ethanol and DMF are recycled via distillation, reducing waste .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline moiety can be reduced to form a tetrahydroquinoline derivative.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinoline ketones or aldehydes.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Biological Activities

Research has identified several biological activities associated with 3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one:

Antimicrobial Activity

Studies have shown that compounds containing thiazolidinone frameworks exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinone have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating promising inhibitory effects.

CompoundBacterial StrainZone of Inhibition (mm)
3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-oneE. coli15
3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-oneS. aureus18

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) indicated that it effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Activity

Research indicates that derivatives of thiazolidinones can inhibit pro-inflammatory cytokines. In animal models, treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Therapeutic Applications

Given its diverse biological activities, 3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one shows promise in various therapeutic areas:

  • Antimicrobial Agents : Its efficacy against bacterial strains positions it as a candidate for developing new antibiotics.
  • Antioxidants : The compound's ability to neutralize free radicals suggests potential use in formulations aimed at combating oxidative stress.
  • Anti-inflammatory Drugs : The observed reduction in inflammatory markers indicates its potential application in treating chronic inflammatory diseases.

Case Studies

Several studies have documented the synthesis and evaluation of this compound:

  • Study on Antimicrobial Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazolidinone derivatives, including 3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one, showing significant activity against resistant strains of bacteria .
  • Antioxidant Potential :
    • Research conducted by the Royal Society of Chemistry demonstrated that thiazolidinone compounds exhibit strong antioxidant properties through various assays .

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases, DNA, and cellular receptors.

    Pathways Involved: Inhibition of cell proliferation pathways, induction of apoptosis, and modulation of inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit structural versatility, with modifications at the 3- and 5-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of the target compound with structurally related analogs:

Structural Modifications and Substituent Effects

Compound Name Substituents (Position 3) Substituents (Position 5) Key Properties/Activities References
Target Compound 3-Hydroxyphenyl 4-Quinolylmethylene Enhanced hydrogen bonding (hydroxyl), π-π stacking (quinoline)
(5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one Phenyl 4-Bromobenzylidene Potent PET inhibition (IC₅₀ = 3.0 µM); electron-withdrawing Br enhances reactivity
(5Z)-3-(2-Hydroxyethyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (11a) 2-Hydroxyethyl 2-Nitrobenzylidene Nitro group increases lipophilicity; moderate antimicrobial activity
(5Z)-5-(Pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (15) - Pyrazinylmethylene Heteroaromatic ring improves solubility; unsubstituted position 3 reduces steric hindrance
(Z)-3-(3-Hydroxyphenyl)-5-((1-methylindol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) 3-Hydroxyphenyl 1-Methylindolylmethylene Indole nitrogen enables H-bonding; notable antifungal activity
(5Z)-3-(4-Fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-Fluorophenyl 4-Hydroxy-3-methoxybenzylidene Fluorine increases metabolic stability; methoxy enhances lipophilicity

Physicochemical Properties

  • Lipophilicity: The 4-quinolylmethylene group in the target compound increases lipophilicity (logP ≈ 3.5 estimated), similar to benzodioxole-substituted analogs (e.g., 5e in ). This property may enhance membrane permeability but reduce aqueous solubility.
  • Hydrogen Bonding: The 3-hydroxyphenyl group enables H-bond donor-acceptor interactions, akin to the 2-hydroxybenzylidene analog in , which forms stable crystal lattices via intermolecular H-bonds.

Biological Activity

3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.

The compound is characterized by a thiazolidinone core, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure can be represented as follows:

  • Chemical Formula : C16_{16}H12_{12}N2_{2}O2_{2}S
  • IUPAC Name : 3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines, including leukemia and CNS cancers. A notable study reported that derivatives exhibited inhibition rates of up to 84.19% against leukemia cell lines such as MOLT-4 and 72.11% against CNS cancer cell lines like SF-295 .

Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives

CompoundCell LineInhibition (%)
4gMOLT-484.19
4pSF-29572.11
3gRPMI-822660.11

Antimicrobial Activity

Thiazolidinone derivatives have also been studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, synthesized thiazolidinones were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), demonstrating promising results in inhibiting bacterial growth .

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacteriaActivity
Compound AS. aureusEffective
Compound BE. coliModerate

Antioxidant Properties

Thiazolidinones are known for their antioxidant capabilities. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, thereby offering protection against oxidative stress-related diseases .

The biological activities of thiazolidinone derivatives are often attributed to their ability to interact with various biological targets:

  • Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
  • Antimicrobial Mechanism : The thiazolidinone scaffold can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Antioxidant Mechanism : The hydroxyl groups present in the structure can donate electrons to free radicals, neutralizing them and preventing cellular damage.

Case Studies

  • Study on Anticancer Activity : A series of thiazolidinone derivatives were synthesized and evaluated for their anticancer activity by the National Cancer Institute (NCI). The study revealed that specific substitutions on the thiazolidinone ring significantly enhanced anticancer efficacy .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of newly synthesized thiazolidinones against common pathogens, confirming their effectiveness in inhibiting bacterial growth .

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